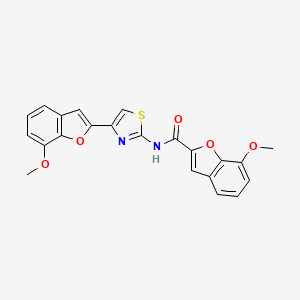

7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

One study suggests that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Biochemical Pathways

Benzofuran compounds have been shown to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific chemical structure

Result of Action

Given the biological activities associated with benzofuran compounds, it’s plausible that this compound could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a useful tool for investigating the endocannabinoid system. However, one limitation of using this compound is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids on the body. Additionally, the potential for abuse and addiction associated with synthetic cannabinoids makes them a controversial topic in the scientific community.

Future Directions

There are many potential future directions for research on 7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide. One area of interest is its potential as a pain reliever, as studies have shown that it has potent analgesic effects. Another area of interest is its neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential risks and limitations.

Synthesis Methods

The synthesis of 7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine to produce the desired compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

7-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. One study found that this compound had a higher affinity for the CB1 receptor than the CB2 receptor, indicating that it may have greater psychoactive effects. Another study showed that this compound had potent analgesic effects in mice, suggesting that it may have potential as a pain reliever.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the benzofuran compound and the biomolecules it interacts with .

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c1-26-15-7-3-5-12-9-17(28-19(12)15)14-11-30-22(23-14)24-21(25)18-10-13-6-4-8-16(27-2)20(13)29-18/h3-11H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFIMJUZUAXBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,8-trimethyl-10-oxo-N-(m-tolyl)-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2898564.png)

amino}thiophene-2-carboxamide](/img/structure/B2898567.png)

![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898569.png)

![3-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2898570.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2898571.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide](/img/structure/B2898574.png)

![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)

![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)

![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)